1-(3-Chlorofuran-2-yl)ethanone chemical structure and properties
1-(3-Chlorofuran-2-yl)ethanone chemical structure and properties
An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 1-(3-Chlorofuran-2-yl)ethanone
Abstract
1-(3-Chlorofuran-2-yl)ethanone is a halogenated heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro and acetyl functionalities on the furan scaffold offers multiple avenues for synthetic elaboration, making it an attractive precursor for novel pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of its chemical structure, proposed synthetic routes with mechanistic insights, predicted spectroscopic profile, and anticipated reactivity. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a foundational understanding and practical framework for the utilization of this compound.
Introduction: The Significance of Functionalized Furans
The furan nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a halogen atom, such as chlorine, onto the furan ring profoundly modifies its electronic properties and chemical reactivity, providing a synthetic handle for further functionalization through cross-coupling reactions or nucleophilic substitutions.[5] The acetyl group is also a key functional moiety, serving as a precursor for a variety of chemical transformations.[6] 1-(3-Chlorofuran-2-yl)ethanone, which combines these features, represents an under-explored yet potentially valuable intermediate for the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 1-(3-Chlorofuran-2-yl)ethanone
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₆H₅ClO₂ | Based on atomic composition. |
| Molecular Weight | 144.56 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | 2-Acetylfuran is a colorless to light yellow liquid or a solid with a melting point of 29-30°C.[7] The addition of a chloro group may slightly alter the appearance and melting point. |
| Boiling Point | ~180-190 °C (at 760 mmHg) | The boiling point of 2-acetylfuran is 168–169 °C.[8] The chloro substituent is expected to increase the boiling point due to increased molecular weight and dipole-dipole interactions. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, acetone). | Similar to 2-acetylfuran, which is insoluble in water.[7] |
| Density | ~1.2 g/mL | The density of 2-acetylfuran is approximately 1.098 g/mL.[7] The heavier chlorine atom is expected to increase the density. |
Synthesis and Mechanistic Considerations
The synthesis of 1-(3-chlorofuran-2-yl)ethanone is not explicitly detailed in the current literature. However, established methodologies in furan chemistry allow for the postulation of several viable synthetic pathways. The choice of a particular route would depend on the availability of starting materials, desired scale, and tolerance to potential side reactions.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered the most plausible: electrophilic acylation of a pre-existing 3-chlorofuran ring, or chlorination of the readily available 2-acetylfuran.
Caption: Proposed synthetic strategies for 1-(3-chlorofuran-2-yl)ethanone.
Route 1: Friedel-Crafts Acylation of 3-Chlorofuran
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing acyl groups.[9] However, its application to the furan ring system requires careful consideration due to the ring's sensitivity to strong acids, which can lead to polymerization and ring-opening.[10]
-
Causality of Experimental Choices:
-
Acylating Agent: Acetic anhydride is a common and effective acylating agent for furans.[11]
-
Catalyst: Strong Lewis acids like AlCl₃ often lead to furan polymerization.[10] Milder catalysts such as zinc chloride (ZnCl₂), phosphoric acid, or heterogeneous catalysts like zeolites are preferred to mitigate side reactions.[9][11][12][13]
-
Temperature Control: Lowering the reaction temperature (e.g., 0-25°C) is crucial to suppress the rate of polymerization.[10]
-
-
Mechanistic Insight: The reaction proceeds via the formation of an acylium ion (or a complex with the Lewis acid), which is then attacked by the electron-rich furan ring. The presence of the deactivating chloro group at the 3-position is expected to slow the reaction rate and direct the incoming electrophile to the adjacent C2 or C5 positions.[5] Steric hindrance may favor acylation at the C5 position, leading to a mixture of isomers.
Experimental Protocol (Hypothetical)
-
To a stirred solution of 3-chlorofuran (1.0 equiv) and acetic anhydride (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a mild Lewis acid catalyst (e.g., ZnCl₂, 0.2 equiv) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 1-(3-chlorofuran-2-yl)ethanone.
Route 2: Electrophilic Chlorination of 2-Acetylfuran
Direct chlorination of 2-acetylfuran presents an alternative approach. The acetyl group is deactivating, which can make the reaction more controllable compared to the chlorination of unsubstituted furan.
-
Causality of Experimental Choices:
-
Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of electron-rich heterocycles under milder conditions than elemental chlorine.
-
Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride is typically used.
-
-
Mechanistic Insight: The acetyl group at the C2 position deactivates the furan ring towards electrophilic substitution. The directing effect of the oxygen atom in the furan ring typically favors substitution at the C5 position. However, the directing effect of the acetyl group might influence the regioselectivity, potentially leading to a mixture of 3-chloro, 4-chloro, and 5-chloro isomers. Separation of these isomers would be a critical step.
Experimental Protocol (Hypothetical)
-
Dissolve 2-acetylfuran (1.0 equiv) in an anhydrous solvent (e.g., carbon tetrachloride) in a flask protected from light.
-
Add N-chlorosuccinimide (1.1 equiv) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography to isolate the desired 1-(3-chlorofuran-2-yl)ethanone isomer.
Spectroscopic Profile (Predicted)
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 1-(3-chlorofuran-2-yl)ethanone. The following data is predicted based on established spectroscopic principles and data from analogous compounds.[14][15]
Table 2: Predicted Spectroscopic Data for 1-(3-Chlorofuran-2-yl)ethanone
| Technique | Predicted Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (d, 1H, J ≈ 2.0 Hz, H-5), δ ~6.5 (d, 1H, J ≈ 2.0 Hz, H-4), δ ~2.6 (s, 3H, -COCH₃) | The furan protons (H-4 and H-5) would appear as doublets due to coupling with each other. The electron-withdrawing acetyl and chloro groups would shift the furan protons downfield compared to unsubstituted furan. The methyl protons of the acetyl group would appear as a singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185-190 (C=O), δ ~145-150 (C-2), δ ~120-125 (C-3), δ ~110-115 (C-4), δ ~140-145 (C-5), δ ~25-30 (-CH₃) | The carbonyl carbon will be the most downfield signal. The carbon bearing the chlorine (C-3) will be significantly shifted. The other furan carbons will have chemical shifts influenced by both the chloro and acetyl substituents. |
| IR Spectroscopy (Thin Film/KBr) | ~3100-3150 cm⁻¹ (C-H stretch, aromatic), ~1670-1690 cm⁻¹ (C=O stretch, ketone conjugated), ~1550-1600 cm⁻¹ (C=C stretch, furan ring), ~1000-1200 cm⁻¹ (C-O stretch, furan ring), ~700-800 cm⁻¹ (C-Cl stretch) | The strong absorption band for the conjugated ketone carbonyl is a key diagnostic feature.[16] Aromatic C-H stretches appear above 3000 cm⁻¹.[16] The C-Cl stretch is typically found in the fingerprint region. |
| Mass Spectrometry (EI, 70 eV) | M⁺ at m/z 144 and M+2 at m/z 146 (approx. 3:1 ratio). Major fragments: [M-CH₃]⁺ (m/z 129/131), [M-CO]⁺ (m/z 116/118), [M-CH₃CO]⁺ (m/z 101/103) | The molecular ion peak will exhibit the characteristic isotopic pattern for a single chlorine atom. Fragmentation will likely involve the loss of the methyl group, carbon monoxide, or the entire acetyl group. |
Workflow for Spectroscopic Analysis
Caption: A logical workflow for the complete spectroscopic characterization.
Reactivity and Potential Applications in Drug Development
1-(3-Chlorofuran-2-yl)ethanone is a trifunctional molecule, with each component—the furan ring, the acetyl group, and the chlorine atom—offering distinct avenues for chemical modification.
-
Reactions at the Acetyl Group: The ketone functionality can undergo a wide range of transformations, including:
-
Reduction to form the corresponding secondary alcohol.
-
Oxidation (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Condensation reactions (e.g., aldol or Claisen-Schmidt) to form α,β-unsaturated ketones (chalcones), which are themselves a class of biologically active compounds.[17]
-
Conversion to oximes, hydrazones, or other derivatives.
-
-
Reactions involving the Chlorine Atom: The C-Cl bond can be a substrate for:
-
Nucleophilic aromatic substitution (SNAᵣ): Although typically difficult on electron-rich rings, the presence of the adjacent electron-withdrawing acetyl group may facilitate substitution with certain nucleophiles under specific conditions.
-
Metal-catalyzed cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for the introduction of diverse substituents.
-
-
Reactions of the Furan Ring: The furan ring can participate in:
-
Diels-Alder reactions, acting as a diene.
-
Ring-opening reactions under strongly acidic or oxidative conditions.[10]
-
Given the diverse biological activities associated with furan and benzofuran derivatives, 1-(3-chlorofuran-2-yl)ethanone is a promising starting material for the synthesis of novel therapeutic agents.[3][17][18] Its derivatives could be screened for a variety of biological targets, including but not limited to, antibacterial, antifungal, antiviral, and anticancer activities.
Conclusion
1-(3-Chlorofuran-2-yl)ethanone stands as a molecule of considerable synthetic potential, bridging the gap between simple halogenated furans and more complex, functionalized heterocyclic systems. While direct experimental data remains to be published, this guide has provided a robust framework based on established chemical principles for its synthesis, characterization, and potential applications. The proposed synthetic routes offer practical starting points for laboratory investigation, and the predicted spectroscopic data provides a benchmark for structural verification. The true value of this compound will undoubtedly be realized as researchers and drug development professionals begin to explore its utility as a versatile scaffold in the creation of novel molecules with valuable biological and material properties.
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